molecular formula C21H31N3O6S B4386369 Ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)piperazine-1-carboxylate

Ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)piperazine-1-carboxylate

Cat. No.: B4386369
M. Wt: 453.6 g/mol
InChI Key: FJSYKLHDWWLZAN-UHFFFAOYSA-N
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Description

Ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate is a complex organic compound that features a piperazine and piperidine ring system, along with an ethoxyphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxybenzenesulfonyl chloride with piperidine to form the sulfonamide intermediate. This intermediate is then reacted with ethyl piperazinecarboxylate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine and piperidine rings may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate
  • Ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate

Uniqueness

Ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both piperazine and piperidine rings, along with the ethoxyphenyl sulfonyl group, makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 4-[1-(4-ethoxyphenyl)sulfonylpiperidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O6S/c1-3-29-18-7-9-19(10-8-18)31(27,28)24-11-5-6-17(16-24)20(25)22-12-14-23(15-13-22)21(26)30-4-2/h7-10,17H,3-6,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSYKLHDWWLZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)piperazine-1-carboxylate
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Ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)piperazine-1-carboxylate
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Ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)piperazine-1-carboxylate
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Ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)piperazine-1-carboxylate
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Ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)piperazine-1-carboxylate
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Ethyl 4-({1-[(4-ethoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)piperazine-1-carboxylate

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